Idaein

Catalog No.
S561855
CAS No.
27661-36-5
M.F
C21H21ClO11
M. Wt
484.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Idaein

CAS Number

27661-36-5

Product Name

Idaein

IUPAC Name

(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C21H21ClO11

Molecular Weight

484.8 g/mol

InChI

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17+,18+,19-,21-;/m1./s1

InChI Key

YTMNONATNXDQJF-QSLGVYCOSA-N

SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]

Synonyms

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl beta-D-galactopyranoside chloride, Cy3-gal, cyanidin 3-galactoside

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-]

Antioxidant and Anti-inflammatory Properties:

Idaein possesses potent antioxidant and anti-inflammatory properties []. Studies suggest its ability to scavenge free radicals, reduce oxidative stress, and modulate inflammatory pathways [, ]. This has led researchers to investigate its potential application in managing conditions associated with chronic inflammation and oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and some types of cancer [, ].

Neuroprotective Effects:

Studies have explored the potential neuroprotective effects of Idaein. Its antioxidant and anti-inflammatory properties, along with its ability to modulate neurotransmitter levels, have shown promise in protecting neurons from damage and promoting their survival [, ]. This has sparked research interest in its potential application in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ].

Anxiolytic and Sedative Effects:

Idaein, along with other Passiflora constituents, has been traditionally used for its calming and sedative properties []. Scientific research is investigating these effects, with studies suggesting Idaein's ability to interact with GABAergic and serotonergic systems involved in anxiety and sleep regulation []. This ongoing research explores its potential application in managing anxiety disorders and sleep disturbances [].

Additional Areas of Research:

Idaein is also being investigated for its potential applications in other areas, including:

  • Wound healing: Studies suggest Idaein may promote wound healing by stimulating collagen synthesis and reducing inflammation.
  • Diabetes: Research is exploring the potential of Idaein to improve glycemic control and reduce diabetic complications.
  • Cancer: Preliminary studies suggest Idaein may possess anti-cancer properties, but further research is needed to understand its mechanisms and potential therapeutic application.
  • Origin: Idaein is a natural product, a type of anthocyanin pigment extracted from red fruits like cranberries and red apples [].
  • Significance: Anthocyanins, including Idaein, are being researched for their potential health benefits, including antioxidant and anti-inflammatory properties.

Molecular Structure Analysis

  • Idaein is a galactoside of cyanidin, meaning it has a galactose sugar molecule attached to the cyanidin core structure [].
  • The core structure of cyanidin is a flavylium cation, containing a central ring system with hydroxyl groups at specific positions. The specific positions of these hydroxyl groups contribute to the red color of the molecule.
  • The presence of the galactose sugar adds another layer of complexity to the molecule's structure and may influence its interactions with other compounds [].

Chemical Reactions Analysis

  • Biosynthesis: The exact pathway for Idaein biosynthesis in plants is not entirely elucidated, but it's likely derived from the common anthocyanidin precursor cyanidin-3-glucoside through enzymatic modification involving galactosyltransferases [].
  • Degradation: Anthocyanins, including Idaein, are susceptible to degradation under various conditions like heat, light, and pH. The degradation products can vary depending on the specific conditions [].

Physical And Chemical Properties Analysis

  • Physical properties: Specific data on Idaein's melting point, boiling point, and solubility are not readily available in scientific literature. However, anthocyanins are generally water-soluble and tend to have relatively high melting points.
  • Chemical properties: Idaein exhibits the typical chemical properties of anthocyanins. They are sensitive to pH changes, with their color shifting depending on the acidity of the solution.

UNII

FC7L938Y12

Wikipedia

Ideain

Dates

Modify: 2023-08-15

Explore Compound Types